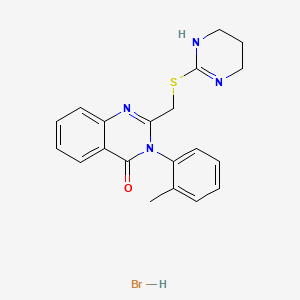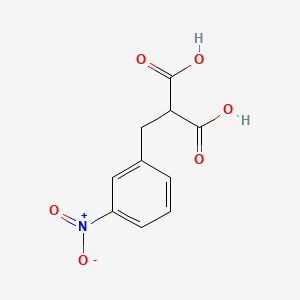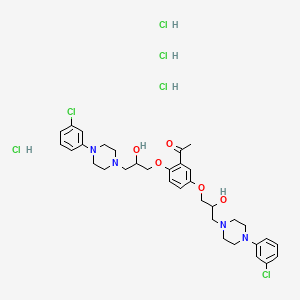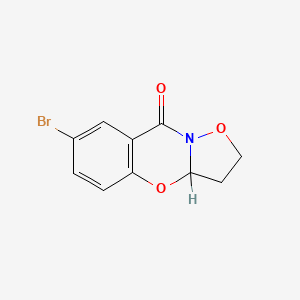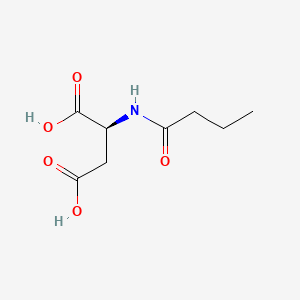
N-Butyryl-DL-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyryl-DL-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a butyryl group attached to the nitrogen atom of the aspartic acid molecule. The molecular formula of this compound is C8H13NO5, and it has a molecular weight of 203.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyryl-DL-aspartic acid can be achieved through various methods. One common approach involves the reaction of aspartic acid with butyric anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyryl-DL-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where the butyryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-Butyryl-DL-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing
Mécanisme D'action
The mechanism of action of N-Butyryl-DL-aspartic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist in various biochemical processes, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-DL-aspartic acid: Another derivative of aspartic acid with a methyl group attached to the nitrogen atom.
N-Butyryl-DL-homoserine lactone: A compound with a similar butyryl group but different core structure.
Uniqueness
N-Butyryl-DL-aspartic acid is unique due to its specific structure and functional properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study and development .
Propriétés
Numéro CAS |
1116-09-2 |
|---|---|
Formule moléculaire |
C8H13NO5 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
(2S)-2-(butanoylamino)butanedioic acid |
InChI |
InChI=1S/C8H13NO5/c1-2-3-6(10)9-5(8(13)14)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
Clé InChI |
AKENSLPCKUWJFX-YFKPBYRVSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
CCCC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


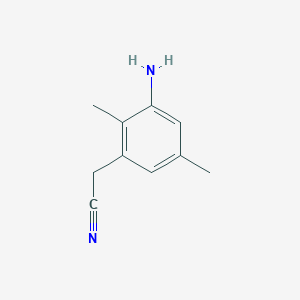
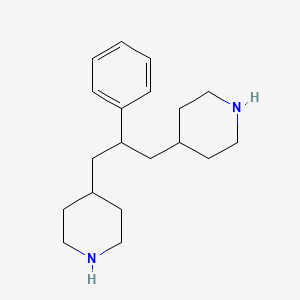

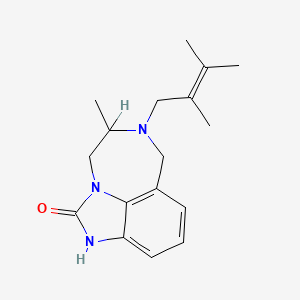
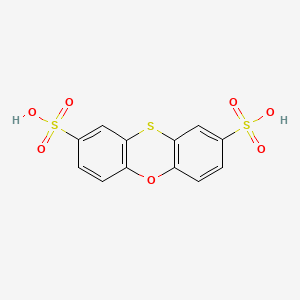
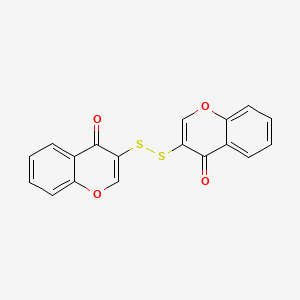
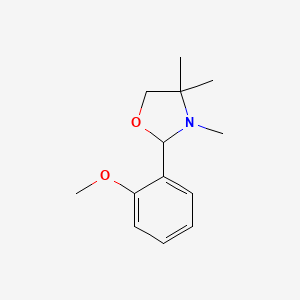
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)


